

Spectroscopic and Mechanistic Insights into Isohopeaphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **isohopeaphenol**, a complex resveratrol tetramer. It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and visualizations of the compound's characterization workflow and its potential impact on cellular signaling pathways.

Spectroscopic Data for Isohopeaphenol Characterization

The structural elucidation of **isohopeaphenol** relies heavily on a combination of NMR and MS techniques. While data is often presented in comparison to its isomer, hopeaphenol, this section consolidates the available spectroscopic information for **isohopeaphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of **isohopeaphenol**. Both ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY, HSQC, and HMBC, are crucial for assigning the chemical shifts of each proton and carbon atom in the molecule.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for **Isohopeaphenol**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not explicitly			
available in search			
results			

Table 2: 13C NMR (Carbon-13 NMR) Spectroscopic Data for **Isohopeaphenol**

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Note: Specific ¹H and ¹³C NMR chemical shift values for **isohopeaphenol** were not available in the provided search results. The data for its isomer, (+)-hopeaphenol, is more commonly reported and has been used for comparative purposes in the literature to confirm the structure of **isohopeaphenol**.[1]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of **isohopeaphenol**, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Table 3: Mass Spectrometry Data for Isohopeaphenol



m/z	Ion Type	Fragmentation Details
907	[M+H] ⁺	Precursor ion for tetrameric stilbenes including isohopeaphenol.[2]
Specific fragment ions not detailed	The fragmentation pattern of isohopeaphenol can be compared with that of a pure standard for positive identification in a crude extract.	

Experimental Protocols

The following sections outline the generalized experimental methodologies for the spectroscopic analysis of stilbenoids like **isohopeaphenol**.

NMR Spectroscopy Protocol

Sample Preparation:

- A purified sample of isohopeaphenol is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
- The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.



 2D NMR experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry Protocol

Sample Preparation:

- A solution of the purified isohopeaphenol is prepared in a suitable solvent, typically methanol or acetonitrile.
- The solution may be diluted to an appropriate concentration for introduction into the mass spectrometer.

Data Acquisition (LC-MS/MS):

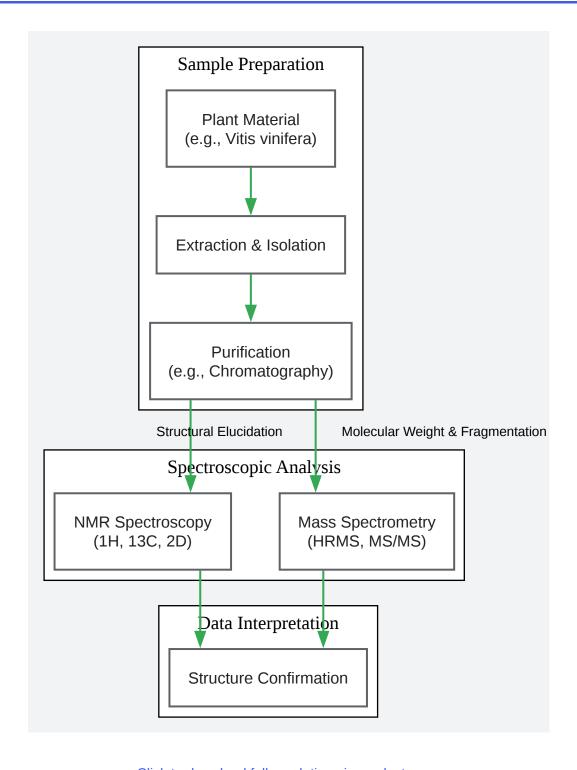
- The sample is injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- The LC separates the components of the sample before they enter the mass spectrometer.
- The mass spectrometer is operated in a positive or negative ion mode, with electrospray ionization (ESI) being a common technique for this class of compounds.
- A full scan MS experiment is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.
- A product ion scan (MS/MS) is then performed on the precursor ion (e.g., m/z 907 for the protonated molecule) to generate a fragmentation pattern.[2]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the characterization of **isohopeaphenol** and a postulated signaling pathway based on its known biological activity.

Experimental Workflow for Isohopeaphenol Characterization





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Workflow for the isolation and structural elucidation of isohopeaphenol.

Postulated Signaling Pathway for Isohopeaphenol's Cytotoxic Effects

Postulated inhibition of the PI3K/Akt pathway by isohopeaphenol leading to apoptosis.



Biological Activity and Signaling Pathways

Isohopeaphenol has demonstrated cytotoxic activity against certain cancer cell lines. While the precise molecular mechanisms are still under investigation, polyphenols, as a class, are known to modulate various signaling pathways involved in cancer progression. It is plausible that **isohopeaphenol** exerts its effects through the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and the induction of apoptosis (programmed cell death). Further research is needed to definitively map the signaling cascades directly affected by **isohopeaphenol**.

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